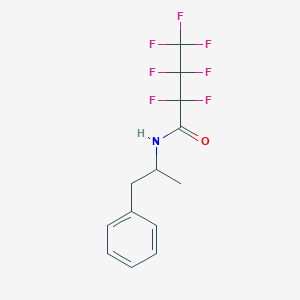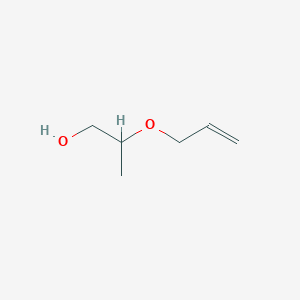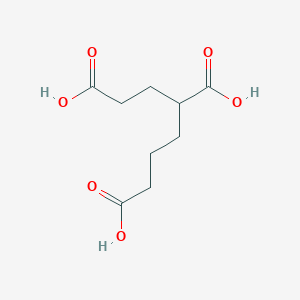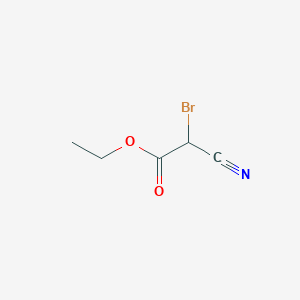
Methyl jasmonate
Vue d'ensemble
Description
Methyl jasmonate is a naturally occurring organic compound that belongs to the jasmonate family, which are lipid-derived signaling molecules. It is a methyl ester of jasmonic acid and plays a crucial role in plant physiology, particularly in regulating plant defense responses, growth, and development. This compound is widely studied for its role in enhancing plant resistance to various biotic and abiotic stresses, including pathogen attacks, mechanical wounding, and environmental stresses such as drought and salinity .
Mécanisme D'action
Target of Action
Methyl jasmonate (MeJA) is a lipid-derived compound with signal functions in plant growth and development, as well as in responses to stress . It primarily targets the genes involved in jasmonate synthesis . It is widely distributed in plants as a natural plant growth regulator .
Mode of Action
MeJA interacts with its targets and induces changes in plant cells. It primarily activates the expression of genes involved in jasmonate synthesis . This interaction results in the suppression of cell cycle genes expression in the later stages . It also stimulates the production of proteinase inhibitors, antimicrobial compounds, antioxidant enzyme activity, pathogenesis-related and protective proteins, which detoxify and maintain the redox potential .
Biochemical Pathways
MeJA affects several biochemical pathways in plants. It is synthesized from α-linolenic acid (α-LeA) of chloroplast membranes by oxidative processes occurring in different branches of the lipoxygenase pathway . The initiation of JAs biosynthesis begins with the release of α-linolenic acid from chloroplast membranes, which undergoes multistage reactions catalyzed by enzymes present in plastids, peroxisomes and cytoplasm . It is regulated by light conditions .
Pharmacokinetics
The pharmacokinetics of MeJA in plants involves its synthesis, distribution, metabolism, and excretion. It is synthesized in the chloroplasts and then transported to different parts of the plant where it exerts its effects . The metabolism of MeJA involves its conversion into various active or inactive compounds . The exact ADME properties of MeJA and their impact on its bioavailability in plants are still under investigation.
Result of Action
The action of MeJA results in a variety of molecular and cellular effects. It regulates plant adaptations to biotic stresses, including herbivore attack and pathogen infection, as well as abiotic stresses, including wounding, ozone, and ultraviolet radiation . It also has functions in a remarkable number of plant developmental events, including primary root growth, reproductive development, and leaf senescence .
Action Environment
The action, efficacy, and stability of MeJA are influenced by various environmental factors. It plays a vital role as a possible airborne signaling molecule mediating intra- and inter-plant communications and modulating plant defense responses, including antioxidant systems . It also responds to external stimuli, including mechanical damage, pathogen attack and osmotic stress .
Analyse Biochimique
Biochemical Properties
Methyl jasmonate interacts with several enzymes, proteins, and other biomolecules. It is known to stimulate the production of proteinase inhibitors, antimicrobial compounds, antioxidant enzyme activity, pathogenesis-related and protective proteins . This compound can induce the plant to produce multiple different types of defense chemicals such as phytoalexins (antimicrobial), nicotine or protease inhibitors .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to alter metabolism and enhance the ability of strawberry plants to withstand water stress and drought conditions .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to positively induce the molecular response of endogenous jasmonic acid (JA) signaling pathway .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to induce changes in laboratory settings. It has been shown to enhance the activity of enzymes related to aroma in tobacco, with the most prominent enhancement in smoking quality occurring at a concentration of 90 μmol/L .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, it has been shown to have antinociceptive activity, suggesting it may serve as a therapeutic in the treatment of inflammatory pain . Behavioral changes such as ataxia, sedation, and hyperventilation were only observed at higher doses of this compound (400 and 500 mg/kg) .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is known to be involved in the biosynthesis of secondary metabolites such as triterpenoid saponins in medicinal plants . It also plays a role in the phenylpropanoid pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is known that the complex mechanisms facilitating the transportation of jasmonates (including jasmonic acid, this compound, and JA-Ile) across the plant cells underscore the significance of these compounds in mediating adaptive strategies .
Subcellular Localization
This compound has specific subcellular localization and its activity or function can be affected by this. The intracellular journey of jasmonates starts with jasmonic acid biosynthesis in multiple cellular organelles, including chloroplast and peroxisome . The eventual production of jasmonic acid and this compound occurs within specific cellular compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl jasmonate can be synthesized through several methods. One common approach involves the use of alkyl acetoacetate or acetonedicarboxylate as starting materials. The synthesis proceeds via intramolecular Michael addition, followed by esterification to yield this compound . Another method involves the oxidation of α-linolenic acid to produce 13-hydroperoxylinoleic acid, which is then converted to jasmonic acid through a series of enzymatic reactions. The final step involves the methylation of jasmonic acid to form this compound .
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources, such as jasmine flowers, or through biotechnological methods using microbial fermentation. The extracted jasmonic acid is then methylated to produce this compound. This method ensures a high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl jasmonate undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form hydroxylated derivatives, which are important for its biological activity. Reduction reactions can convert this compound to dihydrojasmonate, which has different biological properties .
Common Reagents and Conditions: Oxidation reactions typically involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions may use reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols .
Major Products: The major products formed from these reactions include hydroxylated jasmonates, dihydrojasmonate, and various substituted derivatives. These products have distinct biological activities and are used in different applications .
Applications De Recherche Scientifique
Methyl jasmonate has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of various bioactive compounds. It is also studied for its role in plant secondary metabolism and its potential as a natural pesticide .
Biology: In biological research, this compound is used to study plant defense mechanisms and stress responses. It is also used to induce the production of secondary metabolites in plants, which have medicinal and industrial applications .
Medicine: this compound has shown potential in medical research for its anti-cancer properties. It induces apoptosis in cancer cells and enhances the efficacy of chemotherapy drugs. It is also studied for its anti-inflammatory and antioxidant properties .
Industry: In the agricultural industry, this compound is used to improve the post-harvest quality of fruits and vegetables by reducing stress-related injuries and enhancing antioxidant systems. It is also used as a natural growth regulator to enhance crop yield and quality .
Comparaison Avec Des Composés Similaires
Methyl jasmonate is similar to other jasmonates, such as jasmonic acid and cis-jasmone. it has unique properties that make it distinct:
Jasmonic Acid: Jasmonic acid is the precursor of this compound and has similar biological activities. this compound is more volatile and can act as an airborne signaling molecule, mediating intra- and inter-plant communications .
Cis-Jasmone: Cis-jasmone is another derivative of jasmonic acid with distinct biological activities. It is less active than this compound in inducing plant defense responses but has unique applications in pest control .
Coronatine: Coronatine is a bacterial toxin that mimics jasmonates and activates the jasmonate signaling pathway. It is more potent than this compound in inducing plant defense responses but is not naturally produced by plants .
Propriétés
Numéro CAS |
1211-29-6 |
|---|---|
Formule moléculaire |
C13H20O3 |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
methyl 2-[(1R,2R)-3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetate |
InChI |
InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/b5-4+/t10-,11-/m1/s1 |
Clé InChI |
GEWDNTWNSAZUDX-XKFHPXPTSA-N |
SMILES |
CCC=CCC1C(CCC1=O)CC(=O)OC |
SMILES isomérique |
CC/C=C/C[C@@H]1[C@H](CCC1=O)CC(=O)OC |
SMILES canonique |
CCC=CCC1C(CCC1=O)CC(=O)OC |
Point d'ébullition |
BP: 110 °C at 0.2 mm Hg |
Color/Form |
Colorless liquid |
Densité |
Specific density: 1.021 at 22.6 °C/4 °C 1.017-1.023 |
Point d'éclair |
> 113 degrees C (> 235 degrees F) - closed cup |
melting_point |
< 25 °C 25°C |
Key on ui other cas no. |
20073-13-6 39924-52-2 42536-97-0 1211-29-6 |
Description physique |
Colorless liquid with a sharp odor; [Merck Index] Colourless oily liquid; Powerful floral-herbaceous, sweet aroma |
Pictogrammes |
Irritant |
Solubilité |
Soluble in oils; Slightly soluble in water Soluble (in ethanol) |
Synonymes |
3-oxo-2-(2-pentenyl)cyclopentaneacetic acid methyl ester jasmonic acid methyl ester methyl epijasmonate methyl jasmonate |
Pression de vapeur |
3.37X10-4 mm Hg at 25 °C (est) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















